molecular formula C6H10O2 B572264 1-(3-Methyloxetan-3-yl)ethanone CAS No. 1363381-04-7

1-(3-Methyloxetan-3-yl)ethanone

Cat. No.: B572264
CAS No.: 1363381-04-7
M. Wt: 114.144
InChI Key: QDRLIWDQZUUUGX-UHFFFAOYSA-N
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Description

1-(3-Methyloxetan-3-yl)ethanone is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It features a four-membered oxetane ring, which is known for its ring strain and unique reactivity

Preparation Methods

The synthesis of 1-(3-Methyloxetan-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable alcohol precursor under acidic conditions . Industrial production methods may involve the use of bulk chemical synthesis techniques, ensuring high purity and yield. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

1-(3-Methyloxetan-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methyloxetan-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it can be used to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, where its reactivity can be harnessed for specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methyloxetan-3-yl)ethanone involves its interaction with molecular targets through its oxetane ring. The ring strain in oxetanes makes them highly reactive, allowing them to participate in ring-opening reactions and other chemical transformations. These reactions can modulate biological pathways and influence the activity of enzymes and other proteins .

Comparison with Similar Compounds

1-(3-Methyloxetan-3-yl)ethanone can be compared with other oxetane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-(3-methyloxetan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLIWDQZUUUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741763
Record name 1-(3-Methyloxetan-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-04-7
Record name 1-(3-Methyloxetan-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methyloxetan-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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